![molecular formula C22H20FNO3 B2855035 1-(4-Benzoylphenoxy)-3-[(4-fluorophenyl)amino]propan-2-ol CAS No. 898644-49-0](/img/structure/B2855035.png)

1-(4-Benzoylphenoxy)-3-[(4-fluorophenyl)amino]propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

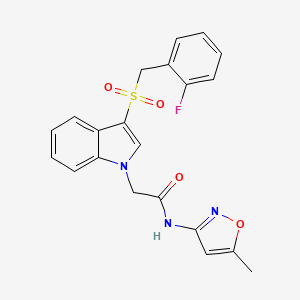

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include several aromatic rings (from the benzoyl and phenyl groups), an ether linkage (from the phenoxy group), an amine group, and an alcohol group. The presence of these different functional groups could potentially affect the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the various functional groups present in its structure. For example, the benzoyl group might undergo reactions typical of carbonyl compounds, while the amine group might participate in reactions typical of amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polar groups (like the alcohol and amine), while its melting and boiling points would be influenced by the size and shape of the molecule .Applications De Recherche Scientifique

Cardioselectivity of Beta-Adrenoceptor Blocking Agents

Research on beta-adrenoceptor blocking agents, including compounds structurally similar to 1-(4-Benzoylphenoxy)-3-[(4-fluorophenyl)amino]propan-2-ol, has shown substantial cardioselectivity. These studies have compared the affinity of synthesized compounds to beta-1 and beta-2 adrenoceptors, highlighting the importance of specific substituents for enhancing cardioselectivity (Rzeszotarski et al., 1979).

Intracellular Calcium Activity

Another area of application is in the modulation of intracellular calcium, where substituted 1,4-benzoxazines, which share similar structural motifs, have demonstrated moderate activity. These compounds, particularly those with a homoveratrylamino moiety, have shown superior potency, indicating their potential as therapeutic agents in diseases involving calcium dysregulation (Bourlot et al., 1998).

PPARgamma Agonists for Antidiabetic Activity

Compounds with a benzoylphenyl moiety have been identified as peroxisome proliferator-activated receptor gamma (PPARgamma) agonists, exhibiting antidiabetic activity in rodent models. This research suggests the potential of structurally similar compounds in treating type 2 diabetes, with emphasis on the importance of the N-2-benzoylphenyl moiety for PPARgamma agonism (Cobb et al., 1998).

Synthesis and Biological Applications of Organotin(IV) Derivatives

Research involving the synthesis and biological applications of organotin(IV) derivatives, including those derived from 2-(3-benzoylphenyl)-propionic acid, highlights the diverse potential of these compounds. Such studies have explored their structural characterization and biological activity against various pathogens, suggesting the broad applicability of these compounds in medicinal chemistry and biological studies (Shahzadi et al., 2005).

Photopolymerization and Electronic Devices

Furthermore, research on nitroxide-mediated photopolymerization and molecular electronic devices has shown the significance of compounds bearing benzoylphenyl groups. These studies demonstrate the compounds' potential in advanced material science applications, including photoinitiation and electronic device fabrication (Guillaneuf et al., 2010; Chen et al., 1999).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

[4-[3-(4-fluoroanilino)-2-hydroxypropoxy]phenyl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FNO3/c23-18-8-10-19(11-9-18)24-14-20(25)15-27-21-12-6-17(7-13-21)22(26)16-4-2-1-3-5-16/h1-13,20,24-25H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPROWMDTYKWLJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC(CNC3=CC=C(C=C3)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(benzyloxy)phenyl]-2-chloropropanamide](/img/structure/B2854957.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone oxalate](/img/structure/B2854960.png)

![5-Methyl-3-[1-(methylsulfonyl)pyrrolidin-2-yl]isoxazole](/img/structure/B2854963.png)

![2,8-Dimethylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B2854965.png)

![4-[(1-But-3-enylpiperidin-3-yl)methoxy]pyridine](/img/structure/B2854969.png)

![N-(3-chloro-4-methoxyphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2854973.png)

![(E)-N-(6-(N-ethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2854975.png)